2-(Methylsulfonyl)pyrimidin-5-ol chemical properties and structure
2-(Methylsulfonyl)pyrimidin-5-ol chemical properties and structure
An In-depth Technical Guide to 2-(Methylsulfonyl)pyrimidin-5-ol: Structure, Reactivity, and Applications
Introduction
2-(Methylsulfonyl)pyrimidin-5-ol is a heterocyclic organic compound featuring a pyrimidine core functionalized with a methylsulfonyl group and a hydroxyl group. While a seemingly simple molecule, its true value lies in the reactivity conferred by the methylsulfonyl substituent, which establishes the 2-position of the pyrimidine ring as a potent electrophilic center. This property has positioned the 2-(methylsulfonyl)pyrimidine scaffold as a privileged structure in medicinal chemistry and chemical biology, particularly for the design of covalent inhibitors and bioconjugation reagents. The sulfonyl group acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling highly selective and efficient covalent bond formation with soft nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, reactivity, synthesis, and applications of 2-(Methylsulfonyl)pyrimidin-5-ol and its derivatives, intended for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
The unique characteristics of 2-(Methylsulfonyl)pyrimidin-5-ol arise from the interplay of its constituent functional groups: the electron-deficient pyrimidine ring, the strongly electron-withdrawing methylsulfonyl group, and the electron-donating hydroxyl group. The methylsulfonyl group significantly activates the C2 position for nucleophilic attack, a critical feature for its application as a covalent modifier.
Core Chemical Properties
The fundamental physicochemical properties of 2-(Methylsulfonyl)pyrimidin-5-ol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16290-90-7 | [3][4][5] |
| Molecular Formula | C₅H₆N₂O₃S | [4][5] |
| Molecular Weight | 174.18 g/mol | [4][5] |
| SMILES | CS(=O)(=O)c1ncc(O)cn1 | [5] |
| LogP | 0.66650 | [4] |
| PSA (Polar Surface Area) | 88.53 Ų | [4] |
Molecular Structure
The structure of 2-(Methylsulfonyl)pyrimidin-5-ol is depicted below, highlighting the key functional groups.
Caption: Chemical structure of 2-(Methylsulfonyl)pyrimidin-5-ol.
Reactivity and Covalent Modification Mechanism
The primary utility of the 2-(methylsulfonyl)pyrimidine scaffold stems from its tunable reactivity towards cysteine residues. This reactivity profile makes it an ideal "warhead" for designing targeted covalent inhibitors.
Cysteine-Selective Arylation via SNAr
2-Sulfonylpyrimidines react with cysteine via a nucleophilic aromatic substitution (SNAr) mechanism.[6] The process is highly chemoselective for the thiol group of cysteine over other nucleophilic amino acid residues such as lysine or serine.[2] The key steps are:
-
Deprotonation: The cysteine thiol is deprotonated to its more nucleophilic thiolate form. This process is pH-dependent, with higher pH favoring the thiolate anion.[1][7]
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic C2 carbon of the pyrimidine ring, forming a transient, negatively charged Meisenheimer intermediate.
-
Leaving Group Departure: The methylsulfinate anion, a stable leaving group, is eliminated, resulting in the formation of a stable thioether bond between the pyrimidine ring and the cysteine residue.[6]
The reaction rate is significantly influenced by substituents on the pyrimidine ring. Electron-withdrawing groups (EWGs) at the 5-position, such as nitro (-NO₂) or trifluoromethyl (-CF₃), can drastically increase the reaction rate by stabilizing the Meisenheimer intermediate.[1][2]
Caption: SNAr mechanism for cysteine arylation.
Stability and Selectivity
The resulting 2-pyrimidyl cysteine adduct is a stable thioether, forming an irreversible covalent bond under physiological conditions.[2] While some highly activated 2-sulfonylpyrimidine derivatives can undergo slow hydrolysis in aqueous buffers, the reaction with thiols like glutathione (GSH) is typically much faster, ensuring that arylation is the predominant outcome in a biological context.[1][2] This high degree of selectivity and stability is crucial for applications in drug development, minimizing off-target reactions.
Synthesis and Purification
Derivatives of 2-(methylsulfonyl)pyrimidine are generally accessible through a reliable and efficient multi-step synthesis. A common and effective strategy involves the oxidation of a 2-(methylthio)pyrimidine precursor.
General Synthetic Protocol
A typical three-step synthesis to access the 2-(methylsulfonyl)pyrimidine scaffold is outlined below.[8]
-
Step 1: Cyclocondensation. A suitable 1,3-dicarbonyl compound (e.g., malonate derivatives) is condensed with S-methylisothiouronium sulfate to form the core 2-(methylthio)pyrimidine ring.[8]
-
Step 2: Derivatization (Optional). The pyrimidine ring can be further functionalized at this stage if desired.
-
Step 3: Oxidation. The 2-methylthioether is oxidized to the corresponding 2-methylsulfone. This is a critical step that installs the reactive handle. Common and effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone in a water-acetone mixture.[8]
Caption: General synthetic workflow for 2-(methylsulfonyl)pyrimidines.
Purification Methodology
After synthesis, the crude product is typically purified using standard laboratory techniques. Anhydrous flash column chromatography is often employed to isolate the desired sulfone product in high purity.[1][7] The purified compounds should be fully characterized by analytical methods such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.[8]
Applications in Drug Discovery and Chemical Biology
The unique reactivity profile of the 2-(methylsulfonyl)pyrimidine scaffold has made it a valuable tool for targeting cysteine residues in proteins, which are often found in the active or allosteric sites of enzymes.
Covalent Inhibitors
This scaffold serves as an electrophilic "warhead" to achieve irreversible inhibition of protein function. By forming a covalent bond with a target cysteine, these inhibitors can offer enhanced potency, prolonged duration of action, and improved therapeutic indices compared to their non-covalent counterparts. Notable examples include:
-
p53 Stabilizers: The prototypical lead compound PK11000, a 2-methylsulfonyl pyrimidine, was reported as a stabilizer of thermolabile p53 cancer mutants.[1][7]
-
Sortase A Inhibitors: Derivatives have been developed as covalent inhibitors of Staphylococcus aureus Sortase A (SrtA), an important virulence factor, by targeting its active site cysteine (Cys184).[6]
Caption: Covalent inhibitor targeting a protein active site cysteine.
Bioconjugation and ADC Linkers
Beyond enzyme inhibition, derivatives of 2-(methylsulfonyl)pyrimidine are being developed for bioconjugation. For instance, 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid is a heterobifunctional crosslinker.[9][10] One end possesses the cysteine-reactive sulfonylpyrimidine, while the other end has a carboxylic acid that can be activated (e.g., as an NHS ester) to react with other functional groups, such as lysines.[11] This dual reactivity allows it to be used as a linker in the construction of antibody-drug conjugates (ADCs), where a cytotoxic payload is precisely attached to a monoclonal antibody via a cysteine residue.[12]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-(Methylsulfonyl)pyrimidin-5-ol and its derivatives.
-
Hazards: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and face protection. Work in a well-ventilated area or under a chemical fume hood.[13]
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
Conclusion
2-(Methylsulfonyl)pyrimidin-5-ol represents a versatile and powerful chemical entity for modern drug discovery and chemical biology. Its well-defined reactivity, tunable kinetics, and synthetic tractability have established the 2-sulfonylpyrimidine scaffold as a premier warhead for the selective covalent targeting of cysteine residues. From inhibiting key enzymes in disease pathways to enabling the construction of sophisticated bioconjugates, its applications continue to expand, promising the development of novel and effective therapeutic agents.
References
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- Safety Data Sheet - 2-(Methylsulfonyl)pyrimidin-5-ol. Sigma-Aldrich.
- 2-(Methylsulfonyl)pyrimidin-5-ol | 16290-90-7. ChemicalBook.
- Safety Data Sheet - 2-Methylsulfonyl-5-(tri-n-butylstannyl)pyrimidine. Fisher Scientific.
- Safety Data Sheet - General Handling. Thermo Fisher Scientific.
- 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Aryl
- 2-(Methylsulfonyl)pyrimidin-5-ol 16290-90-7. Guidechem.
- Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives.
- 2-(Methylsulfonyl)
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- 6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide. PubChem.
- 6-(2-(methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic-Val-Cit-PAB. Precise PEG.
- 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PubMed Central.
- 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid NHS ester. BroadPharm.
- 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid. Conju-Probe.
- 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid. BLDpharm.
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